Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate
Overview
Description
Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group attached to the benzene ring, along with two methyl groups and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of 4,5-dimethylbenzoic acid. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4,5-dimethylbenzoic acid is treated with chlorosulfonic acid, resulting in the formation of 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid.
Esterification: The resulting acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide.
Hydrolysis: In the presence of water or aqueous base, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., diethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like acetone or dichloromethane at room temperature.
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid are used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from reduction or hydrolysis reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is utilized in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.
Comparison with Similar Compounds
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-one: Similar in structure, with a chlorosulfonyl group attached to a benzoxazolinone ring.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one: Contains a chlorosulfonyl group attached to a benzothiazole ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate is unique due to the presence of both methyl groups and the ester functionality on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-6-4-8(10(12)15-3)5-9(7(6)2)16(11,13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDIFHDJZFWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156634-80-8 | |
Record name | methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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